molecular formula C20H15NO5S B2501370 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034333-29-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2501370
CAS RN: 2034333-29-2
M. Wt: 381.4
InChI Key: HZCAZSCDCRPAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H15NO5S and its molecular weight is 381.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer potential. Researchers synthesized novel chalcone derivatives containing furan and thiophene moieties. These derivatives were evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), lung carcinoma (A549), and normal skin fibroblasts (BJ1). Among these derivatives, compound 7g emerged as particularly effective. It exhibited an IC50 of 27.7 µg/mL against A549 cells and 26.6 µg/mL against HepG2 cells. Notably, these values were comparable to the reference drug doxorubicin .

Gene Expression Modulation

In addition to its cytotoxic effects, compound 7g influenced gene expression. In lung cancer cells, it significantly increased the expression levels of the AMY2A and FOXG1 genes. Similarly, liver cancer cells treated with 7g showed improved expression values for the PKM and PSPH genes. These findings highlight its potential as a modulator of gene expression .

DNA Damage and Fragmentation

Compound 7g induced DNA damage in both lung and liver cell lines. The treated samples exhibited increased DNA fragmentation percentages. However, the negative control samples of liver cancer cells showed decreased DNA damage values compared to those treated with 7g. These observations suggest that the compound affects DNA integrity .

Heterocyclic Chemistry

The presence of furan and thiophene rings makes this compound interesting from a synthetic chemistry perspective. Researchers have explored its reactivity and potential applications in heterocyclic chemistry .

Coordination Chemistry

Given its structural features, this compound could serve as a ligand in coordination chemistry. Investigating its metal complexes may reveal novel properties and applications .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-14-11-16(26-15-6-2-1-5-13(14)15)19(23)21-12-20(24,17-7-3-9-25-17)18-8-4-10-27-18/h1-11,24H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCAZSCDCRPAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.